molecular formula C7H9F3O3 B13425589 2,2,2-Trifluoro-1-(2-methoxyoxolan-3-yl)ethan-1-one CAS No. 333339-72-3

2,2,2-Trifluoro-1-(2-methoxyoxolan-3-yl)ethan-1-one

Cat. No.: B13425589
CAS No.: 333339-72-3
M. Wt: 198.14 g/mol
InChI Key: OCVBONPDRSJOQY-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-methoxyoxolan-3-yl)ethan-1-one is a trifluorinated ketone featuring a 2-methoxy-substituted oxolane (tetrahydrofuran) ring at the 3-position. This compound belongs to the broader class of α,α,α-trifluoroketones, which are characterized by their electron-withdrawing trifluoromethyl group adjacent to a carbonyl moiety. Such structural features enhance electrophilicity at the carbonyl carbon, making these compounds valuable intermediates in organic synthesis, particularly in nucleophilic additions and asymmetric catalysis .

Properties

CAS No.

333339-72-3

Molecular Formula

C7H9F3O3

Molecular Weight

198.14 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2-methoxyoxolan-3-yl)ethanone

InChI

InChI=1S/C7H9F3O3/c1-12-6-4(2-3-13-6)5(11)7(8,9)10/h4,6H,2-3H2,1H3

InChI Key

OCVBONPDRSJOQY-UHFFFAOYSA-N

Canonical SMILES

COC1C(CCO1)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2-methoxyoxolan-3-yl)ethan-1-one typically involves the reaction of a trifluoromethyl ketone with a methoxy-substituted oxolane derivative. One common method includes the use of trifluoroacetic anhydride and a suitable oxolane precursor under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2-methoxyoxolan-3-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,2,2-Trifluoro-1-(2-methoxyoxolan-3-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(2-methoxyoxolan-3-yl)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the methoxy-substituted oxolane ring can influence its overall stability and reactivity .

Comparison with Similar Compounds

Key Observations:

Heterocyclic vs. Aromatic Substituents :

  • The furan-2-yl derivative (C₆H₃F₃O₂) exhibits a lower molecular weight (164.08) and higher volatility (boiling point 144°C) compared to bulkier substituents like oxan-4-yl (C₇H₉F₃O₂, MW 182.14) .
  • 3-Fluorophenyl analogs (e.g., CAS 708-64-5) prioritize aromatic π-system interactions, enhancing stability but reducing solubility in polar solvents compared to heterocyclic variants .

Methoxy Group Influence :

  • The 5-methoxyindole derivative (CAS 1051967-68-0) demonstrates the role of methoxy groups in modulating electronic effects. The methoxy group donates electron density via resonance, partially counteracting the electron-withdrawing trifluoromethyl group, which may influence reactivity in cross-coupling reactions .

Key Observations:

  • Fluorination Strategies : The use of TMS-CF₃ (trimethyl(trifluoromethyl)silane) with CsF as a catalyst is a common method for introducing the trifluoromethyl group to ketones, as seen in indole derivatives .
  • Yield Variability : Yields range from 33% for nitroaryl derivatives to 97% for methoxyindole compounds, highlighting the impact of steric and electronic factors on reaction efficiency .

Biological Activity

2,2,2-Trifluoro-1-(2-methoxyoxolan-3-yl)ethan-1-one is a fluorinated ketone compound that has garnered interest in various fields, including medicinal chemistry and material science. Its unique structure, characterized by the presence of trifluoromethyl and methoxy substituents, suggests potential biological activities that merit detailed exploration.

The compound's IUPAC name is 2,2,2-trifluoro-1-(2-methoxyoxolan-3-yl)ethanone, and it has a molecular formula of C9H11F3O2C_9H_{11}F_3O_2. The trifluoromethyl group contributes to its lipophilicity and biological activity.

Biological Activity Overview

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced metabolic stability and bioactivity. The biological activities of 2,2,2-Trifluoro-1-(2-methoxyoxolan-3-yl)ethan-1-one can be categorized into several areas:

1. Antimicrobial Activity
Studies have shown that fluorinated compounds can possess significant antimicrobial properties. For instance:

  • Case Study : In vitro tests demonstrated that derivatives of trifluoromethyl ketones exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

2. Anticancer Potential
Fluorinated compounds are often explored for their anticancer properties due to their ability to interact with biological targets:

  • Research Findings : A study indicated that similar fluorinated ketones could induce apoptosis in cancer cell lines by activating specific signaling pathways.

3. Enzyme Inhibition
The inhibition of enzymes such as cyclooxygenase (COX) is another area where trifluoromethyl compounds have shown promise:

  • Data Table : Below is a summary of enzyme inhibition studies related to similar compounds:
CompoundTarget EnzymeIC50 (µM)Reference
Trifluoromethyl ketone ACOX-115
Trifluoromethyl ketone BCOX-210
2,2,2-Trifluoro-1-(2-methoxyoxolan-3-yl)ethanoneCOX-1/COX-2TBDCurrent Study

The mechanism by which 2,2,2-Trifluoro-1-(2-methoxyoxolan-3-yl)ethanone exerts its biological effects is likely multifaceted:

  • Interaction with Membrane Lipids : The lipophilic nature of the trifluoromethyl group may enhance membrane permeability.
  • Reactivity with Biological Nucleophiles : The carbonyl group in the ketone may react with nucleophiles in biological systems, leading to altered cellular functions.

Safety and Toxicology

While exploring the biological activity of this compound, it is crucial to consider its safety profile:

  • Toxicological Studies : Preliminary assessments suggest low acute toxicity; however, further studies are required to evaluate chronic exposure effects.

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